cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Vorbereitungsmethoden
The synthesis of cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Analyse Chemischer Reaktionen
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as iodine(III).
Reduction: Phenylsilane is commonly used to reduce the piperidinone intermediate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate can be compared with other piperidine derivatives such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
Matrine: Known for its biological activities, including anticancer and antimicrobial effects.
These compounds share a common piperidine nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C15H23NO5S |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
ethyl (3S,4R)-3-phenylpiperidine-4-carboxylate;methanesulfonic acid |
InChI |
InChI=1S/C14H19NO2.CH4O3S/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;1-5(2,3)4/h3-7,12-13,15H,2,8-10H2,1H3;1H3,(H,2,3,4)/t12-,13-;/m1./s1 |
InChI-Schlüssel |
NGTUZRFJXSBKRK-OJERSXHUSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCNC[C@@H]1C2=CC=CC=C2.CS(=O)(=O)O |
Kanonische SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.